molecular formula C21H19NO B4843505 N-2-biphenylyl-2,5-dimethylbenzamide

N-2-biphenylyl-2,5-dimethylbenzamide

Cat. No.: B4843505
M. Wt: 301.4 g/mol
InChI Key: NQLXZBJGVIPSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2-Biphenylyl-2,5-dimethylbenzamide is a benzamide derivative featuring a biphenylyl group at the N-position and methyl substituents at the 2- and 5-positions of the benzamide ring. Characterization typically involves spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and X-ray crystallography to confirm molecular geometry and substituent effects on crystal packing . The biphenylyl group likely introduces steric bulk and extended conjugation, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name

2,5-dimethyl-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-15-12-13-16(2)19(14-15)21(23)22-20-11-7-6-10-18(20)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLXZBJGVIPSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Substituents : 3-methylbenzamide with an N-(2-hydroxy-1,1-dimethylethyl) group.
  • Key Features : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization reactions, making it valuable in catalytic applications .
  • Synthesis: Prepared via condensation of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, followed by spectroscopic and X-ray validation .
N-Methoxy-3,5-dimethylbenzamide
  • Substituents : 3,5-dimethylbenzamide with an N-methoxy group.
  • Key Features : Electron-donating methyl groups enhance reactivity in palladium-catalyzed cross-coupling reactions, achieving 77% yield with cyclohexene .
  • Comparison : The absence of a biphenylyl group in this compound reduces steric hindrance, favoring higher reaction efficiency compared to bulkier analogs .
N-(2,5-Dimethylphenyl)-2-methylbenzamide
  • Substituents : 2-methylbenzamide with an N-(2,5-dimethylphenyl) group.
  • Key Features : Structural studies reveal that methyl substituents influence molecular packing via van der Waals interactions and C–H···O hydrogen bonds .
  • Comparison : The biphenylyl group in the target compound may introduce greater rigidity and altered solubility compared to this simpler benzanilide .

Data Table: Structural and Functional Comparison

Compound Name Substituents Directing Group Reactivity/Application Reference
N-2-Biphenylyl-2,5-dimethylbenzamide 2-biphenylyl, 2,5-dimethyl N-Benzamide Potential catalytic applications
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(hydroxy-dimethylethyl) N,O-Bidentate Metal-catalyzed C–H functionalization
N-Methoxy-3,5-dimethylbenzamide 3,5-dimethyl, N-methoxy N-Methoxy Cross-coupling reactions (77% yield)

Electronic and Steric Considerations

  • Electron-Donating Groups : Methyl substituents (e.g., in N-Methoxy-3,5-dimethylbenzamide) improve reaction yields in cross-coupling by stabilizing transition states through electron donation .
  • Steric Effects : The biphenylyl group in the target compound may hinder reactivity in sterically sensitive reactions but could enhance selectivity in others .
  • Directing Groups: N,O-Bidentate groups (e.g., in ’s compound) outperform monodentate analogs in directing metal-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-2-biphenylyl-2,5-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-2-biphenylyl-2,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.